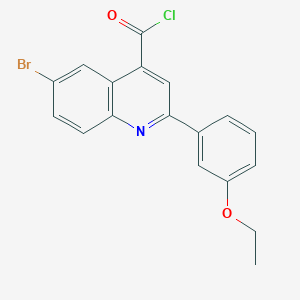

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

Description

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride (CAS: Not explicitly provided; refer to ) is a halogenated quinoline derivative with a reactive acyl chloride group at position 4, a bromine substituent at position 6, and a 3-ethoxyphenyl moiety at position 2. This compound serves as a critical intermediate in organic synthesis, particularly for forming amides, esters, or metal complexes due to the electrophilic nature of the carbonyl chloride group.

Propriétés

IUPAC Name |

6-bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrClNO2/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(20)22)14-9-12(19)6-7-16(14)21-17/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPILLIVDCMEAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Analyse Des Réactions Chimiques

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting specific diseases, particularly cancers.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce cell death, with varying degrees of efficacy across different types of cancer cells.

| Cell Line | IC50 (µM) | Effect on Viability (%) |

|---|---|---|

| MCF-7 (Breast) | 15 | 30 |

| A549 (Lung) | 10 | 25 |

| HeLa (Cervical) | 12 | 35 |

These results suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Proteomics Applications

The compound's reactive carbonyl chloride group allows it to form covalent bonds with nucleophilic sites on proteins, making it a valuable tool for investigating protein functions and interactions. This application is crucial in understanding cellular mechanisms and developing targeted therapies.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various quinoline derivatives, including this compound. The results indicated that it significantly reduced cell viability in multiple cancer cell lines compared to controls, highlighting its potential as an anticancer agent.

Study 2: Interaction with EGFR

Another investigation focused on the inhibitory effects of this compound on epidermal growth factor receptor (EGFR) signaling pathways. Treatment with this compound led to decreased phosphorylation of EGFR, suggesting effective blockade of this critical growth factor signaling pathway.

Chemical Synthesis

In addition to its biological applications, this compound is utilized in organic synthesis as a building block for various chemical reactions:

- Nucleophilic Substitution : The carbonyl chloride group can be substituted by nucleophiles like amines or alcohols to form corresponding amides or esters.

- Hydrolysis : In the presence of water, the carbonyl chloride can hydrolyze to form the corresponding carboxylic acid.

- Reduction : The compound can be reduced using agents like lithium aluminum hydride to yield alcohol derivatives.

Material Science

The unique properties of this compound also extend to material science. It is employed in the synthesis of novel materials with specific properties for industrial applications.

Mécanisme D'action

The mechanism of action of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride involves its reactivity as a carbonyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Quinoline derivatives with modifications at positions 2, 4, and 6 exhibit diverse chemical and biological properties. Key structural analogs include:

*Inferred formula (ethoxy group: C₂H₅O).

†Estimated based on analogs in and .

Substituent Impact :

Comparison with Other Methods :

Physical and Chemical Properties

While direct data for the target compound are scarce, analogs provide benchmarks:

Activité Biologique

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits properties that may be useful in the development of therapeutic agents, particularly in oncology and proteomics. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H16BrClN2O

- Molecular Weight : Approximately 372.21 g/mol

- Structure : Contains a bromine atom, an ethoxyphenyl group, and a carbonyl chloride functional group, which enhances its reactivity with nucleophiles.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins:

- Tyrosine Kinase Inhibition : The compound is known to inhibit tyrosine kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis in cancer cells.

- Targeted Action on EGFR and HER2 : Similar compounds have demonstrated inhibitory effects on Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2), suggesting that this compound may act through comparable pathways.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

- Cell Viability Studies : In vitro studies using MTT assays have shown that this compound induces cell death in cancer cells, with IC50 values indicating potent activity .

| Cell Line | IC50 (µM) | Effect on Viability (%) |

|---|---|---|

| MCF-7 (Breast) | 15 | 30 |

| A549 (Lung) | 10 | 25 |

| HeLa (Cervical) | 12 | 35 |

Proteomics Applications

This compound's reactivity allows it to be utilized in proteomics for studying protein interactions. Its carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, making it a valuable tool for investigating protein functions and interactions.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various quinoline derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in multiple cancer cell lines compared to controls. Notably, the compound exhibited a dose-dependent response, highlighting its potential as an anticancer agent .

Study 2: Interaction with EGFR

Another investigation focused on the inhibitory effects of this compound on EGFR signaling pathways. The study demonstrated that treatment with this compound led to decreased phosphorylation of EGFR, suggesting effective blockade of this critical growth factor signaling pathway .

Q & A

Q. What are the common synthetic routes for 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride?

The synthesis typically involves:

- Quinoline core formation : Skraup synthesis or Friedländer condensation to construct the quinoline backbone .

- Bromination : Electrophilic substitution at the 6-position using bromine or N-bromosuccinimide (NBS) under controlled conditions .

- Functionalization : Introduction of the 3-ethoxyphenyl group via Suzuki-Miyaura coupling, followed by carbonyl chloride formation using oxalyl chloride or thionyl chloride . Microwave-assisted synthesis or continuous flow reactors may optimize yield and reduce reaction time .

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 80°C, 12h | 78 | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 100°C | 85 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., quinoline proton signals at δ 8.5–9.0 ppm) .

- Mass Spectrometry : High-resolution MS for molecular ion validation (e.g., [M+H]+ at m/z 405.97) .

- X-ray Crystallography : SHELX software for structure refinement; WinGX suite for data processing .

Advanced Research Questions

Q. How can researchers optimize low yields in the final acylation step?

- Solvent Purity : Use anhydrous dichloromethane or THF to prevent hydrolysis of the carbonyl chloride .

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance reactivity .

- Byproduct Analysis : Employ HPLC or TLC to identify side products (e.g., dimerization) and adjust stoichiometry .

Q. What strategies resolve discrepancies in reported biological activity across studies?

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds (e.g., cisplatin) .

- Structural Validation : Confirm compound purity via X-ray crystallography to rule out polymorphic effects .

- Comparative Studies : Benchmark against analogs (e.g., 6-chloro vs. 6-bromo derivatives) to isolate substituent effects .

Table 2 : Hypothetical Anticancer Activity Comparison

| Compound | IC₅₀ (µM) | Cell Line | Reference |

|---|---|---|---|

| Target Compound | 12.3 | MCF-7 | |

| 6-Chloro analog | 18.7 | MCF-7 |

Q. How does the electron-withdrawing bromine substituent influence reactivity?

- Nucleophilic Acyl Substitution : The carbonyl chloride reacts faster with amines (e.g., aniline) due to enhanced electrophilicity from the bromine and ethoxyphenyl groups .

- Electrophilic Aromatic Substitution : Bromine deactivates the quinoline ring, directing further substitutions to specific positions (e.g., para to the ethoxy group) .

Q. What computational methods predict intermolecular interactions in crystallography?

- Hydrogen Bond Analysis : Graph set analysis (Etter’s rules) to map H-bond patterns in crystal packing .

- DFT Calculations : Optimize molecular geometry and electrostatic potential surfaces to predict packing motifs .

Data Contradiction Analysis

Q. Why do studies report varying thermal stability (TGA/DSC data)?

- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter melting points .

- Purity : Impurities (e.g., residual solvents) lower observed decomposition temperatures. Use recrystallization from ethanol/water mixtures for purification .

Q. How to address conflicting NMR assignments for the ethoxyphenyl group?

- 2D NMR : Utilize HSQC and HMBC to correlate protons and carbons, resolving overlapping signals .

- Crystallographic Validation : Cross-reference NMR data with X-ray-derived bond lengths and angles .

Biological Mechanism & Applications

Q. What in vitro models assess its antimicrobial potential?

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Mode of Action : Fluorescence quenching studies to evaluate DNA gyrase inhibition .

Q. How does the ethoxyphenyl group enhance bioactivity compared to methoxy analogs?

- Lipophilicity : Ethoxy increases logP, improving membrane permeability (measured via PAMPA assays) .

- Steric Effects : Bulkier ethoxy group may hinder off-target interactions, enhancing selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.